Plasma Protein Binding Interference: α1-Acid Glycoprotein-Induced Activity Loss Versus Indinavir, Saquinavir, and Ritonavir
(Rac)-Telinavir (SC-52151) exhibits a uniquely severe susceptibility to α1-acid glycoprotein (α1-AGP)-mediated activity loss compared to other HIV protease inhibitors. In MT-2 cells, the EC90 shift was 17-fold (no EC90 with α1-AGP reached in primary lymphocytes), whereas indinavir lost only 2- to 3-fold activity, saquinavir lost 10- to 11-fold, and ritonavir lost 11- to 48-fold across the same experimental systems [1]. This differential protein binding susceptibility directly explains why SC-52151 failed to demonstrate antiviral activity in clinical trials despite achieving plasma concentrations above the IC90 in standard cell culture assays [2].
| Evidence Dimension | Fold loss of antiviral activity in presence of physiological α1-acid glycoprotein |
|---|---|
| Target Compound Data | 17-fold loss in MT-2 cells; no EC90 reached in primary lymphocytes |
| Comparator Or Baseline | Indinavir: 2- to 3-fold loss; Saquinavir: 10- to 11-fold loss; Ritonavir: 11- to 48-fold loss |
| Quantified Difference | SC-52151 shows 5.7× greater activity loss than indinavir (minimum estimate) and exceeds saquinavir and ritonavir losses in lymphocytes |
| Conditions | MT-2 transformed T-cell line and primary human lymphocytes; α1-AGP at physiological concentrations |
Why This Matters
Procurement decisions for mechanistic HIV protease studies must account for α1-AGP interference; (Rac)-Telinavir serves as the extreme-sensitivity reference standard for investigating protein-binding-mediated antiviral attenuation.
- [1] Lazdins JK, Mestan J, Goutte G, Walker MR, Bold G, Capraro HG, Klimkait T. In vitro effect of alpha1-acid glycoprotein on the anti-human immunodeficiency virus (HIV) activity of the protease inhibitor CGP 61755: a comparative study with other relevant HIV protease inhibitors. J Infect Dis. 1997 May;175(5):1063-70. View Source
- [2] Fischl MA, Richman DD, Flexner C, Para MF, Haubrich R, Karim A, Yeramian P, Holdich T, Meehan PM. Phase I/II study of the toxicity, pharmacokinetics, and activity of the HIV protease inhibitor SC-52151. J Acquir Immune Defic Syndr Hum Retrovirol. 1997 May 1;15(1):28-34. View Source
